molecular formula C9H11Cl B1345647 1-Chloromethyl-3,5-dimethylbenzene CAS No. 2745-54-2

1-Chloromethyl-3,5-dimethylbenzene

Cat. No. B1345647
CAS RN: 2745-54-2
M. Wt: 154.63 g/mol
InChI Key: FYNVRRYQTHUESZ-UHFFFAOYSA-N
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Description

1-Chloromethyl-3,5-dimethylbenzene is a chemical compound with the formula C9H11Cl. Its molecular weight is 154.637 . It is also known by other names such as 3,5-Dimethylbenzyl chloride .

Physical and Chemical Properties This compound is a liquid at room temperature .

Scientific Research Applications

Chromatographic Analysis

1-Chloromethyl-3,5-dimethylbenzene, a chlorinated derivative of dimethylbenzene, has been studied in the context of chromatographic separation. For instance, Bermejo, Blanco, and Guillén (1985) explored the chromatographic separation of nuclear and side-chain chloro derivatives of dimethylbenzene, including compounds similar to 1-chloromethyl-3,5-dimethylbenzene, on various stationary phases (Bermejo, Blanco, & Guillén, 1985).

Organometallic Chemistry

In organometallic chemistry, 1-chloromethyl-3,5-dimethylbenzene is used as an intermediate in various reactions. For example, Al-Rubaie (1990) reported the reaction of a chloromethyl derivative of dimethylbenzene with tellurium powder and sodium iodide, leading to the formation of new compounds (Al-Rubaie, 1990).

Kinetic Studies

The kinetics of oxidation and ignition of dimethylbenzenes, including compounds like 1-chloromethyl-3,5-dimethylbenzene, have been studied in depth. Gaïl, Dagaut, Black, and Simmie (2008) conducted experiments on the oxidation of dimethylbenzene in various conditions, providing insights into its reactivity (Gaïl, Dagaut, Black, & Simmie, 2008).

Electrophilic Substitution Reactions

Electrophilic substitution reactions involving derivatives of dimethylbenzene have been a topic of research. Fischer and Greig (1974) studied the reaction of a chloro derivative of dimethylbenzene with nitric acid, leading to the formation of various compounds (Fischer & Greig, 1974).

Synthesis of Polymers

1-Chloromethyl-3,5-dimethylbenzene is also utilized in the synthesis of polymers. Zhou and Goldman (2015) described the chlorination of a pincer complex formed by the C-H activation of mesitylene (a trimethylbenzene) using a compound related to 1-chloromethyl-3,5-dimethylbenzene, leading to the formation of novel polymers (Zhou & Goldman, 2015).

Structural Analysis in Crystallography

In crystallography, the structure of molecules similar to 1-chloromethyl-3,5-dimethylbenzene has been analyzed. Wiedenfeld, Nesterov, Minton, and Montoya (2004) studied the structure of chloro dimethoxy dimethylbenzenes, providing insights into theorientation of substituents around the benzene ring, which is relevant for understanding the properties of 1-chloromethyl-3,5-dimethylbenzene and its derivatives (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).

Molecular Vibrations and Interactions

The study of molecular vibrations and interactions in liquids containing derivatives of dimethylbenzene, like 1-chloromethyl-3,5-dimethylbenzene, has been carried out. Drozdowski (2006) investigated the structure and vibrations in atoms in liquid dimethylbenzene, offering insights into intramolecular interactions and dynamics (Drozdowski, 2006).

Environmental Impact and Biodegradation

Research has also been conducted on the environmental impact and biodegradation of compounds like 1-chloromethyl-3,5-dimethylbenzene. Kuhn, Colberg, Schnoor, Wanner, Zehnder, and Schwarzenbach (1985) examined the microbial transformations of substituted benzenes, including dimethylbenzenes, during the infiltration of river water to groundwater, providing insights into their environmental fate (Kuhn et al., 1985).

Synthetic Applications and Catalysis

1-Chloromethyl-3,5-dimethylbenzene has been employed in various synthetic applications and catalytic processes. Kishida, Ieda, Yamauchi, Komura, and Sugi (2009) discussed its use in the chloromethylation of m-xylene, demonstrating its role in catalysis and synthesis (Kishida et al., 2009).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating it causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(chloromethyl)-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-3-8(2)5-9(4-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNVRRYQTHUESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181867
Record name 1-Chloromethyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloromethyl-3,5-dimethylbenzene

CAS RN

2745-54-2
Record name 3,5-Dimethylbenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2745-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloromethyl-3,5-dimethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002745542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloromethyl-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40181867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 1-chloromethyl-3,5-dimethylbenzene described in the research?

A1: The research details a novel method for synthesizing 1-chloromethyl-3,5-dimethylbenzene through the reaction of a pincer iridium complex, (Phebox)Ir(mesityl)(OAc) (where Phebox = 3,5-dimethylphenyl-2,6-bis(oxazolinyl)), with thionyl chloride []. This reaction proceeds rapidly at room temperature (23 °C) and achieves a 50% yield of the desired product []. This method highlights the potential of organometallic chemistry in developing efficient synthetic routes for valuable organic compounds like 1-chloromethyl-3,5-dimethylbenzene.

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